5-(2-氟苯基)-1,3-噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-(2-Fluorophenyl)-1,3-thiazol-2-amine" is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen in the ring structure. Thiazole derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry. Although the provided papers do not directly discuss "5-(2-Fluorophenyl)-1,3-thiazol-2-amine," they do provide insights into the synthesis, structure, and properties of related thiazole compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of thiazole derivatives often involves multi-step reactions, as seen in the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile using the Gewald synthesis technique, followed by treatment with pyrazole-4-carboxaldehyde to obtain novel Schiff bases . Similarly, the synthesis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine was achieved and characterized by various spectroscopic methods . These methods can be adapted for the synthesis of "5-(2-Fluorophenyl)-1,3-thiazol-2-amine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using spectroscopic techniques such as NMR, MS, and FT-IR, as well as single-crystal X-ray diffraction . Density functional theory (DFT) calculations can be used to optimize the molecular structure and analyze non-covalent interactions, as demonstrated in the study of 5-(4-fluorophenyl)-1H-pyrazol-3-amine . These techniques would be essential in determining the molecular structure of "5-(2-Fluorophenyl)-1,3-thiazol-2-amine."

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including condensation to form polycyclic structures or interactions with carboxylic acids to form cocrystals or salts . The reactivity of "5-(2-Fluorophenyl)-1,3-thiazol-2-amine" would likely be influenced by the presence of the fluorophenyl group and the amine functionality, which could participate in hydrogen bonding and other non-covalent interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as fluorescence, can be influenced by the presence of substituents on the aromatic rings . The introduction of electron-withdrawing groups can affect the quantum yields and absorption/emission bands . The presence of the 2-fluorophenyl group in "5-(2-Fluorophenyl)-1,3-thiazol-2-amine" would likely impact its electronic properties and could be studied using fluorescence spectroscopy. Additionally, the compound's solubility, melting point, and stability could be assessed through experimental measurements.

科学研究应用

Crystal Structure Analysis

- Scientific Field: Crystallography

- Application Summary: The compound 1-[5-(2-Fluorophenyl)-1-(pyridine-3-sulfonyl)-1H-pyrrol-3-yl]-N-methylmethanaminium 3-carboxyprop-2-enoate, which contains a 5-(2-Fluorophenyl) group, has been studied for its crystal structure .

- Methods of Application: The crystal structure was determined using X-ray diffraction with Mo K α radiation . The crystal is monoclinic, with specific lattice parameters .

- Results: The crystal structure was successfully determined, providing valuable information about the arrangement of atoms in the crystal .

Insecticidal and Acaricidal Activities

- Scientific Field: Pesticide Chemistry

- Application Summary: 2-Arylpyrrole derivatives, closely related to 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, have shown significant insecticidal and acaricidal activities.

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source.

- Results: The 2-Arylpyrrole derivatives demonstrated significant insecticidal and acaricidal activities.

Pharmaceutical Intermediate

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde, a compound closely related to “5-(2-Fluorophenyl)-1,3-thiazol-2-amine”, is used as a pharmaceutical intermediate .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The compound is used in the synthesis of various pharmaceutical products .

Synthesis of Pyrrole Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: A preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, a compound closely related to “5-(2-Fluorophenyl)-1,3-thiazol-2-amine”, has been patented .

- Methods of Application: The method takes 2-(2-fluorobenzoyl)malononitrile as a raw material to synthesize the 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde by a one-pot method .

Potential Medication

- Scientific Field: Medicinal Chemistry

- Application Summary: Flubromazepam, a 1,4-benzodiazepine that contains a 5-(2-fluorophenyl) group, was originally developed as a candidate medication .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The compound was never approved for use .

Synthesis of Pyrrole Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: A preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, a compound closely related to “5-(2-Fluorophenyl)-1,3-thiazol-2-amine”, has been patented .

- Methods of Application: The method takes 2-(2-fluorobenzoyl)malononitrile as a raw material to synthesize the 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde by a one-pot method . This method avoids the separation process of multi-step intermediates, reduces the generation of three wastes, is environment-friendly, reduces the cost, and is beneficial to industrial mass production .

安全和危害

This involves a description of any safety concerns associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.

未来方向

This involves a discussion of potential future research directions, such as new synthetic routes, potential applications, or areas where further study is needed.

Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a less well-known compound like “5-(2-Fluorophenyl)-1,3-thiazol-2-amine”, some of this information may not be available. In such cases, it may be necessary to conduct additional research or experimentation to fully characterize the compound.

属性

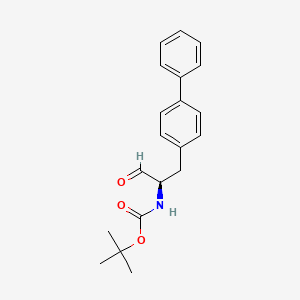

IUPAC Name |

5-(2-fluorophenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2S/c10-7-4-2-1-3-6(7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTBWNUGNJHAEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

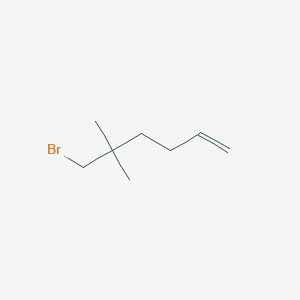

C1=CC=C(C(=C1)C2=CN=C(S2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439573 |

Source

|

| Record name | 5-(2-fluorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Fluorophenyl)-1,3-thiazol-2-amine | |

CAS RN |

1025927-65-4 |

Source

|

| Record name | 5-(2-fluorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]](/img/structure/B1279298.png)

![2-[2-(2-Aminoethylamino)ethoxy]ethanol](/img/structure/B1279304.png)

![8-Bromo-6-methylimidazo[1,2-A]pyrazine](/img/structure/B1279313.png)

![Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate](/img/structure/B1279316.png)

![5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1279317.png)